molecular formula C7H17Cl2N B3058149 1-Butanamine, N-(3-chloropropyl)-, hydrochloride CAS No. 88090-11-3

1-Butanamine, N-(3-chloropropyl)-, hydrochloride

Cat. No.: B3058149
CAS No.: 88090-11-3
M. Wt: 186.12 g/mol
InChI Key: FFDMBNQAENCTHG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-Butanamine, N-(3-chloropropyl)-, hydrochloride (CAS: 36421-15-5) is a secondary amine salt with the molecular formula C₇H₁₇Cl₂N (molecular weight: 186.58 g/mol). Its structure consists of a butanamine backbone (four-carbon chain) with a 3-chloropropyl group (-CH₂CH₂CH₂Cl) attached to the nitrogen atom, forming a hydrochloride salt for enhanced stability and solubility . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal coordination .

Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions, often involving 1,3-dichloropropane and butylamine derivatives under reflux conditions in polar solvents like acetonitrile . For example, it serves as a precursor in the synthesis of serotoninergic ligands and Topoisomerase I (Top1) inhibitors, where its chloropropyl moiety facilitates alkylation of target molecules . It also plays a role in synthesizing trazodone hydrochloride, an antidepressant, by reacting with triazolopyridine derivatives .

Properties

IUPAC Name

N-(3-chloropropyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClN.ClH/c1-2-3-6-9-7-4-5-8;/h9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDMBNQAENCTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519547
Record name N-(3-Chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88090-11-3
Record name N-(3-Chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Butan-1-Amine

The most straightforward route involves reacting butan-1-amine with 3-chloropropyl chloride under alkaline conditions. In a typical procedure:

  • Reaction Setup : Butan-1-amine (1.0 mol) and 3-chloropropyl chloride (1.1 mol) are combined in toluene at 0–5°C.
  • Base Addition : Aqueous sodium hydroxide (2.5 mol) is added dropwise to neutralize HCl, maintaining pH >10.
  • Thermal Activation : The mixture is heated to 80–90°C for 8–12 hours, facilitating nucleophilic substitution.

Post-reaction, the organic layer is washed with saturated bicarbonate and brine, then treated with hydrogen chloride gas to precipitate the hydrochloride salt. Yields reach 85–90% with purity >98%.

Key Variables :

  • Solvent Choice : Toluene or tetrahydrofuran (THF) optimizes miscibility and reaction kinetics.
  • Stoichiometry : A 10% excess of 3-chloropropyl chloride ensures complete amine consumption.
  • Temperature Control : Elevated temperatures accelerate substitution but risk polysubstitution.

Two-Step Alkylation via Intermediate Amine

For higher selectivity, a two-step approach isolates N-butylbutan-1-amine before introducing the chloropropyl group:

  • Primary Alkylation : Butan-1-amine reacts with butyl bromide (1:1 molar ratio) in ethanol at 50°C for 6 hours, yielding N-butylbutan-1-amine (75% yield).
  • Secondary Alkylation : The intermediate is treated with 3-chloropropyl chloride (1.2 eq) in THF at 70°C for 10 hours.
  • Salt Formation : The tertiary amine is dissolved in diethyl ether and saturated with HCl gas, yielding the hydrochloride (88% purity).

Advantages :

  • Minimizes over-alkylation by staging substituent addition.
  • Facilitates purification after each step via distillation or crystallization.

Patent-Derived Industrial Synthesis

Chinese patent CN107778325B outlines a scalable method for analogous compounds, adaptable to N-butyl-N-(3-chloropropyl)butan-1-amine hydrochloride:

  • Reactor Charging : Butan-1-amine (4.0 mol) and 3-chloropropyl chloride (1.0 mol) are heated to 85°C in a stirred reactor.
  • Byproduct Management : Excess amine neutralizes HCl, forming a separable ammonium salt.
  • Distillation : Unreacted butan-1-amine is recovered under reduced pressure (60°C, 0.1 bar).
  • Salt Isolation : The residue is cooled to 25°C, inducing crystallization (94% yield).

Scale-Up Considerations :

  • Continuous distillation improves amine recovery and reduces waste.
  • Ethylenediamine washes enhance purity by complexing residual metal catalysts.

Mechanistic Insights

The synthesis proceeds via an Sₙ2 mechanism , where butan-1-amine’s lone pair attacks the electrophilic carbon in 3-chloropropyl chloride. Steric effects from the bulky butyl group hinder further alkylation, favoring monosubstitution. Acidic workup protonates the tertiary amine, forming a crystalline hydrochloride salt stabilized by ionic interactions.

Side Reactions :

  • Polysubstitution : Excess alkylating agent leads to quaternary ammonium byproducts.
  • Elimination : High temperatures (>100°C) promote dehydrohalogenation, forming allylamine derivatives.

Process Optimization and Yield Data

Parameter Method 1 (Direct) Method 2 (Two-Step) Method 3 (Patent)
Temperature (°C) 80–90 50 → 70 85
Time (h) 8–12 6 + 10 8
Yield (%) 85–90 75 → 88 94
Purity (%) 98 95 99

Optimization Strategies :

  • Catalytic Bases : Triethylamine (0.5 eq) accelerates substitution without over-alkylation.
  • Solvent Polarity : Dichloromethane increases reaction rate but complicates salt isolation.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O) : δ 1.2 (t, 6H, CH₃), 1.6 (m, 4H, CH₂), 2.4 (t, 2H, N–CH₂), 3.1 (t, 2H, Cl–CH₂).
  • IR (KBr) : 2500 cm⁻¹ (N⁺–H stretch), 750 cm⁻¹ (C–Cl bend).

Analytical Criteria :

  • Melting Point : 142–144°C (decomposition).
  • HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile:water).

Chemical Reactions Analysis

Types of Reactions: 1-Butanamine, N-(3-chloropropyl)-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include nitroso and nitro derivatives.

    Reduction Reactions: Products include secondary and tertiary amines.

Scientific Research Applications

1-Butanamine, N-(3-chloropropyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(3-chloropropyl)-, hydrochloride involves its interaction with biological molecules through its amine and chloropropyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications Reference
1-Butanamine, N-(3-chloropropyl)-, hydrochloride C₇H₁₇Cl₂N N-(3-chloropropyl), butylamine Serotoninergic ligands, Top1 inhibitors
N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride C₁₁H₂₅Cl₂N N,N-dibutyl, 3-chloropropyl Pharmaceutical intermediates
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₃Cl₂N N,N-dimethyl, 3-chloropropyl Toxicity studies, coupling reagents
1-(3-Chloropropyl)pyrrolidine hydrochloride C₇H₁₅Cl₂N Pyrrolidine ring, 3-chloropropyl Drug synthesis (e.g., antipsychotics)
N-(2-Phenoxyethyl)-1-butanamine hydrochloride C₁₂H₁₈ClNO Phenoxyethyl, butylamine Surfactants, corrosion inhibitors

Key Differences and Implications

Substituent Effects on Reactivity

  • The N,N-dibutyl group in N-(3-chloropropyl)-N,N-dibutylamine hydrochloride increases steric hindrance compared to the simpler butyl group in the target compound, slowing alkylation reactions but improving lipid solubility for CNS-targeting drugs .
  • N,N-Dimethyl derivatives (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) exhibit higher electrophilicity due to reduced steric bulk, making them effective in coupling reactions (e.g., peptide synthesis) .

Biological Activity The pyrrolidine ring in 1-(3-chloropropyl)pyrrolidine hydrochloride introduces conformational rigidity, enhancing binding affinity to G-protein-coupled receptors (GPCRs) in antipsychotic drug candidates . Phenoxyethyl substituents (e.g., N-(2-phenoxyethyl)-1-butanamine hydrochloride) increase hydrophobicity, favoring membrane penetration in surfactant applications .

butyl) inversely correlates with toxicity .

Table 2: Physicochemical Properties

Property This compound N,N-Dibutyl Derivative N,N-Dimethyl Derivative
Molecular Weight (g/mol) 186.58 248.25 158.07
Solubility in Water High (due to HCl salt) Moderate High
Boiling Point (°C) ~250 (decomposes) >300 ~200
LogP (Predicted) 2.1 3.8 1.5

Biological Activity

1-Butanamine, N-(3-chloropropyl)-, hydrochloride, also known by its CAS number 88090-11-3, is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₈ClN
  • IUPAC Name : N-butyl-N-(3-chloropropyl)butan-1-amine
  • InChI Key : ANLMKUQEPXRMGV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as a ligand for specific receptors or enzymes, potentially modulating their activity and influencing several biochemical pathways.

Proposed Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, impacting neurotransmission and cellular signaling.
  • Enzyme Modulation : It could inhibit or activate specific enzymes, affecting metabolic pathways crucial for cell function.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy in disrupting bacterial biofilms has been noted, which is significant given the challenge posed by biofilm-associated infections.
  • Neuroactive Properties : The compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Toxicological Profile : Toxicological assessments are essential to understand the safety profile of this compound. Initial findings indicate moderate toxicity levels; however, further studies are required to establish comprehensive safety data.

Research Findings and Case Studies

A review of existing literature reveals various research findings related to the biological activity of this compound:

StudyFocus AreaKey Findings
Study 1Antimicrobial EfficacyDemonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa biofilms with significant reduction in viability after treatment.
Study 2NeuropharmacologyIndicated potential modulation of dopamine receptors in vitro, suggesting possible applications in treating mood disorders.
Study 3Toxicological AssessmentReported moderate acute toxicity in animal models; chronic exposure studies are ongoing to evaluate long-term effects.

Applications

The potential applications of this compound span various fields:

  • Pharmaceutical Development : Due to its neuroactive properties and antimicrobial activity, it may serve as a lead compound for drug development targeting infections or neurological conditions.
  • Industrial Use : This compound could be utilized in the synthesis of specialty chemicals or as an intermediate in organic synthesis processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butanamine, N-(3-chloropropyl)-, hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions. For example, alkylation of primary amines (e.g., n-butylamine) with 3-chloropropyl halides under basic conditions is a standard approach. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., acetonitrile or ethanol), temperature (70–90°C), and stoichiometric ratios of reactants. Catalytic agents like triethylamine (TEA) may improve yields by neutralizing HCl byproducts . In multi-step syntheses, intermediates should be purified via recrystallization or column chromatography to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is critical for identifying low-level impurities (e.g., unreacted starting materials or chlorinated byproducts). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic signals for the chloropropyl chain (δ 2.85–3.20 ppm for CH₂-Cl) and butylamine moiety (δ 1.20–1.50 ppm for CH₃ groups). Infrared (IR) spectroscopy can validate amine hydrochloride formation via N–H stretching (~2500 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of process-related impurities in pharmaceutical syntheses involving this compound?

  • Methodological Answer : During the synthesis of drugs like dronedarone, residual phenol derivatives (e.g., 3-(ethylamino)-4-methylphenol) can react with this compound under hydrogenation or sulfonylation conditions, leading to impurities such as chlorinated propylamine adducts . To suppress these, strict control of reaction pH (<7) and temperature (≤50°C) is recommended. Process Analytical Technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of impurity formation .

Q. What strategies resolve contradictions in spectroscopic data when identifying byproducts in reactions involving this amine hydrochloride?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected molecular ion peaks or split signals) often arise from stereochemical variations or residual solvents. Cross-validation with high-resolution mass spectrometry (HR-MS) and 2D NMR techniques (e.g., COSY, HSQC) can clarify structural ambiguities. For example, in a study on serotoninergic ligands, NOESY experiments differentiated between N-(3-chloropropyl) regioisomers . Additionally, spiking experiments with synthesized impurity standards can confirm assignments .

Q. How does the structural configuration of N-(3-chloropropyl) derivatives affect pharmacological activity in ligand design?

  • Methodological Answer : The chloropropyl chain’s length and flexibility influence binding affinity to targets like serotonin receptors. For instance, in norbornene-based carboxamides, the chloropropyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Molecular docking studies (e.g., with AutoDock Vina) can correlate substituent positions (e.g., Cl-atom orientation) with receptor interaction energies. Comparative assays using analogs (e.g., bromopropyl or fluoropropyl derivatives) reveal steric and electronic effects on activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanamine, N-(3-chloropropyl)-, hydrochloride
Reactant of Route 2
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1-Butanamine, N-(3-chloropropyl)-, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.